molecular formula C20H26N4O3S B11331203 2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-(butan-2-ylamino)-1,3-oxazole-4-carbonitrile

2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-(butan-2-ylamino)-1,3-oxazole-4-carbonitrile

Cat. No.: B11331203
M. Wt: 402.5 g/mol
InChI Key: PXJQRVSUFSKZHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[(BUTAN-2-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a combination of azepane, sulfonyl, phenyl, butan-2-yl, amino, oxazole, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[(BUTAN-2-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:

    Formation of the azepane-1-sulfonyl intermediate: This step involves the reaction of azepane with a sulfonyl chloride in the presence of a base to form the azepane-1-sulfonyl intermediate.

    Coupling with phenyl group: The azepane-1-sulfonyl intermediate is then coupled with a phenyl group through a nucleophilic aromatic substitution reaction.

    Formation of the oxazole ring: The phenyl derivative is then subjected to cyclization with an appropriate reagent to form the oxazole ring.

    Introduction of the butan-2-yl amino group: The oxazole derivative is then reacted with a butan-2-yl amine to introduce the amino group.

    Formation of the carbonitrile group: Finally, the compound is treated with a cyanating agent to introduce the carbonitrile group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[(BUTAN-2-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution with sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding oxazole-4-carboxylic acid.

    Reduction: Formation of corresponding amine derivatives.

    Substitution: Formation of various substituted oxazole derivatives.

Scientific Research Applications

2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[(BUTAN-2-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[(BUTAN-2-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(AZEPANE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE: Lacks the butan-2-yl amino group.

    2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-AMINO-1,3-OXAZOLE-4-CARBONITRILE: Lacks the butan-2-yl group.

    2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[(BUTAN-2-YL)AMINO]-1,3-OXAZOLE-4-CARBOXYLIC ACID: Contains a carboxylic acid group instead of a carbonitrile group.

Uniqueness

2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[(BUTAN-2-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE is unique due to the presence of both the butan-2-yl amino group and the carbonitrile group, which confer specific chemical and biological properties

Properties

Molecular Formula

C20H26N4O3S

Molecular Weight

402.5 g/mol

IUPAC Name

2-[4-(azepan-1-ylsulfonyl)phenyl]-5-(butan-2-ylamino)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C20H26N4O3S/c1-3-15(2)22-20-18(14-21)23-19(27-20)16-8-10-17(11-9-16)28(25,26)24-12-6-4-5-7-13-24/h8-11,15,22H,3-7,12-13H2,1-2H3

InChI Key

PXJQRVSUFSKZHB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.